molecular formula C14H4N2Na2O8 B11933021 Pyrroloquinoline quinone (disodium salt)

Pyrroloquinoline quinone (disodium salt)

Cat. No.: B11933021
M. Wt: 374.17 g/mol
InChI Key: UFVBOGYDCJNLPM-UHFFFAOYSA-L
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Description

Pyrroloquinoline quinone (disodium salt) is a water-soluble salt of the coenzyme pyrroloquinoline quinone. It is known for its role as a redox cofactor and antioxidant. This compound has garnered attention for its potential benefits in improving brain function, promoting longevity, and enhancing mitochondrial biogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrroloquinoline quinone (disodium salt) can be synthesized through microbial fermentation and chemical synthesis. The microbial synthesis involves the use of bacteria such as Methylopila sp. YHT-1, which can produce pyrroloquinoline quinone in shake flask fermentation . Chemical synthesis involves complex steps that result in the production of by-products, making it less efficient .

Industrial Production Methods: Industrial production of pyrroloquinoline quinone (disodium salt) primarily relies on fermentation and purification processes. The compound is obtained through the fermentation of specific bacteria, followed by purification to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Pyrroloquinoline quinone (disodium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a redox cofactor, participating in redox reactions where it can accept and donate electrons .

Common Reagents and Conditions: Common reagents used in reactions involving pyrroloquinoline quinone (disodium salt) include oxidizing agents and reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed: The major products formed from reactions involving pyrroloquinoline quinone (disodium salt) depend on the specific reaction conditions. For example, in oxidation reactions, the compound can form various oxidized derivatives .

Properties

Molecular Formula

C14H4N2Na2O8

Molecular Weight

374.17 g/mol

IUPAC Name

disodium;9-carboxy-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylate

InChI

InChI=1S/C14H6N2O8.2Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2

InChI Key

UFVBOGYDCJNLPM-UHFFFAOYSA-L

Canonical SMILES

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)[O-])N=C1C(=O)[O-])C(=O)O.[Na+].[Na+]

Origin of Product

United States

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